

# An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Oxoethyl Acetate

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## Compound of Interest

Compound Name:	2-Oxoethyl acetate
CAS No.:	5371-49-3
Cat. No.:	B1588976

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This guide provides a comprehensive analysis of the spectroscopic data for **2-Oxoethyl acetate** (C<sub>4</sub>H<sub>6</sub>O<sub>3</sub>), a bifunctional molecule incorporating both an aldehyde and an ester moiety. [1][2] Understanding its distinct spectral signature is paramount for researchers in organic synthesis, materials science, and drug development, where precise structural confirmation is a prerequisite for advancing research. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a holistic and validated reference for the scientific community.

## Molecular Structure and Spectroscopic Overview

**2-Oxoethyl acetate**, also known as acetoxyacetaldehyde or glycolaldehyde acetate, possesses a simple yet informative structure. Its spectroscopic characterization is defined by the interplay between the acetyl group and the terminal aldehyde function. The molecular weight of this compound is 102.09 g/mol, with a monoisotopic mass of 102.031694049 Da. [1]

A thorough multi-spectroscopic approach is essential for unambiguous identification and purity assessment. <sup>1</sup>H and <sup>13</sup>C NMR provide a detailed map of the carbon-hydrogen framework, IR

spectroscopy confirms the presence of key functional groups (carbonyls), and mass spectrometry elucidates the molecular weight and fragmentation patterns, offering definitive structural proof.

Caption:  $^1\text{H}$  NMR environments in **2-Oxoethyl acetate**.

## $^{13}\text{C}$ NMR Spectroscopy

The proton-decoupled  $^{13}\text{C}$  NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For **2-Oxoethyl acetate**, four distinct signals are expected.

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~195-200	-C(O)H	The aldehyde carbonyl carbon is significantly deshielded and appears far downfield, typical for this functional group.
~170-171	$\text{CH}_3\text{-C(O)-}$	The ester carbonyl carbon is also deshielded but appears upfield relative to the aldehyde carbonyl. [3]
~65-70	-O-CH <sub>2</sub> -	This methylene carbon is bonded to an electronegative oxygen atom, causing a downfield shift into the 60-70 ppm range. [3]
~20-21	$\text{CH}_3\text{-C(O)-}$	The methyl carbon of the acetate group is in a typical aliphatic region. [3]

- Sample and System: Use the same sample and spectrometer as for the  $^1\text{H}$  NMR experiment.
- Acquisition Parameters:

- Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., 'zgpg30' on Bruker systems).
- Number of Scans: 1024 scans, or more, are typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Relaxation Delay (D1): 2 seconds.
- Spectral Width (SW): 0-220 ppm.
- Processing: Process the FID similarly to the  $^1\text{H}$  spectrum. Reference the spectrum to the  $\text{CDCl}_3$  triplet centered at 77.16 ppm.

## Infrared (IR) Spectroscopy

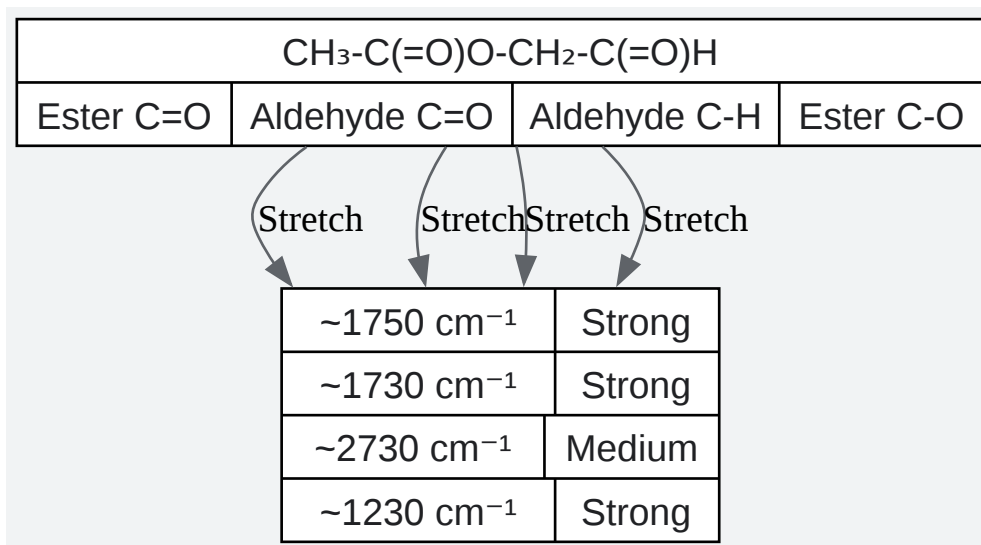
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For **2-Oxoethyl acetate**, the most prominent features will be the strong absorption bands corresponding to the two distinct carbonyl groups.

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Intensity	Functional Group
~2830 and ~2730	C-H Stretch	Medium-Weak	Aldehyde (Fermi doublet) [4]
~1745-1760	C=O Stretch	Strong	Ester Carbonyl
~1720-1740	C=O Stretch	Strong	Aldehyde Carbonyl [4]
~1220-1250	C-O Stretch	Strong	Ester (acyl-oxygen)

Note: The two carbonyl stretching frequencies are close and may appear as a single broad peak or a shoulder, depending on the resolution and phase of the sample.

- Sample Preparation: Apply a thin film of neat liquid **2-Oxoethyl acetate** onto a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a single drop of the sample.
- Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

- Data Acquisition:
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: Co-add 16 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background scan of the empty sample compartment or clean ATR crystal. Ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.



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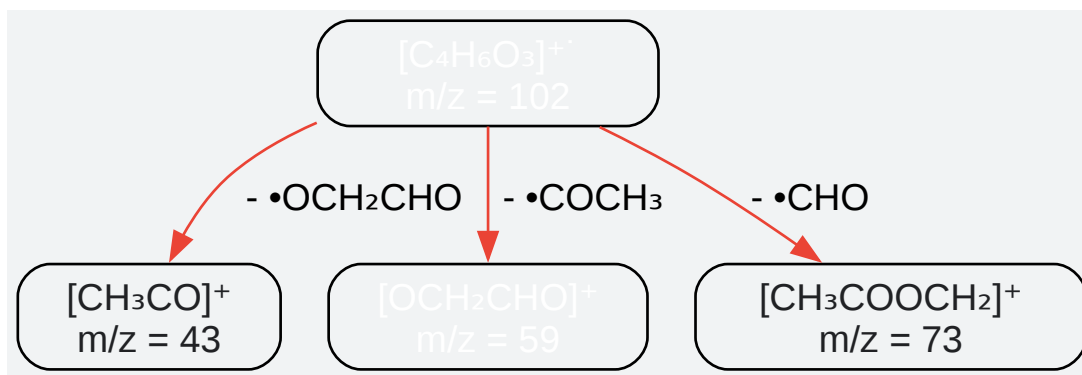
Caption: Key IR vibrational modes for **2-Oxoethyl acetate**.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. Using Electron Ionization (EI), **2-Oxoethyl acetate** will fragment in predictable ways based on the stability of the resulting cations and neutral losses.

m/z	Proposed Fragment	Formula	Comments
102	$[M]^+$	$[C_4H_6O_3]^+$	Molecular ion. Its presence confirms the molecular weight.
73	$[M - CHO]^+$	$[C_3H_5O_2]^+$	Loss of the formyl radical ( $\bullet CHO$ , 29 Da).
59	$[M - CH_3CO]^+$	$[C_2H_3O_2]^+$	Loss of the acetyl radical ( $\bullet COCH_3$ , 43 Da).
43	$[CH_3CO]^+$	$[C_2H_3O]^+$	Acetylium ion. This is often a very stable and abundant fragment for acetate esters. [5]

- **Sample Introduction:** Introduce a dilute solution of **2-Oxoethyl acetate** in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet. GC-MS is preferred as it also confirms sample purity.
- **Instrumentation:** A mass spectrometer equipped with an Electron Ionization (EI) source, typically a quadrupole or time-of-flight (TOF) analyzer.
- **Acquisition Parameters:**
  - Ionization Energy: Standard 70 eV.
  - Source Temperature: ~230 °C.
  - Mass Range: Scan from m/z 35 to 200.
- **Data Analysis:** Identify the molecular ion peak. Analyze the fragmentation pattern and compare it against predicted pathways and spectral libraries for validation.



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Caption: Primary EI fragmentation pathways for **2-Oxoethyl acetate**.

## Conclusion

The spectroscopic profile of **2-Oxoethyl acetate** is highly characteristic. The  $^1H$  NMR spectrum is defined by three distinct singlets, the  $^{13}C$  NMR by four signals including two downfield carbonyls, the IR spectrum by strong, dual carbonyl absorptions, and the mass spectrum by a clear molecular ion and predictable fragmentation including a dominant acetylum ion at m/z 43. This comprehensive guide provides researchers with the validated data and self-correcting experimental protocols necessary to confidently identify and characterize **2-Oxoethyl acetate**, ensuring the integrity and progression of their scientific endeavors.

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## Sources

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